molecular formula C23H27NO3 B14671864 Oxymethyltropacine CAS No. 38545-48-1

Oxymethyltropacine

Cat. No.: B14671864
CAS No.: 38545-48-1
M. Wt: 365.5 g/mol
InChI Key: LAHZEAWORMLOOB-UHFFFAOYSA-N
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Description

Oxymethyltropacine is a chemical compound known for its unique structure and properties It is a tropane derivative, which means it belongs to a class of bicyclic organic compounds Tropane alkaloids are well-known for their pharmacological effects, and this compound is no exception

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxymethyltropacine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Tropinone: Tropinone is synthesized from succindialdehyde, methylamine, and acetone through a Mannich reaction.

    Reduction: Tropinone is then reduced to tropine using a reducing agent such as sodium borohydride.

    Methylation: Tropine undergoes methylation using methyl iodide to form methyltropine.

    Oxidation: The final step involves the oxidation of methyltropine to this compound using an oxidizing agent like potassium permanganate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Oxymethyltropacine undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound N-oxide, while substitution can produce halogenated derivatives.

Scientific Research Applications

Oxymethyltropacine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other tropane derivatives.

    Biology: Studies have explored its effects on neurotransmitter systems, given its structural similarity to other tropane alkaloids.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in treating neurological disorders.

    Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of oxymethyltropacine involves its interaction with specific molecular targets in the body. It primarily affects neurotransmitter pathways by binding to receptors and altering their activity. This can lead to changes in neurotransmitter release and uptake, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another tropane alkaloid with similar pharmacological effects.

    Scopolamine: Known for its use in treating motion sickness and nausea.

    Cocaine: A well-known stimulant with a similar tropane structure.

Uniqueness

Oxymethyltropacine is unique due to its specific chemical structure, which allows for distinct interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

38545-48-1

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2,2-diphenylpropanoate

InChI

InChI=1S/C23H27NO3/c1-24-19-12-13-20(24)15-21(14-19)27-22(26)23(16-25,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-21,25H,12-16H2,1H3

InChI Key

LAHZEAWORMLOOB-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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